molecular formula C21H21N3O B5775611 N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide

Numéro de catalogue B5775611
Poids moléculaire: 331.4 g/mol
Clé InChI: RZDKMPGUPGKKPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide, also known as MPQP, is a novel chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.

Applications De Recherche Scientifique

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has shown promising results in preclinical studies for the treatment of schizophrenia, Huntington's disease, and Parkinson's disease. N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has also been shown to improve cognitive functions in animal models of cognitive impairment.

Mécanisme D'action

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide exerts its pharmacological effects by selectively inhibiting PDE10A, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting PDE10A, N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide increases the levels of cyclic nucleotides, leading to enhanced intracellular signaling pathways and improved neuronal function. The selective inhibition of PDE10A by N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is believed to be responsible for its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide have been extensively studied in animal models. N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has been shown to increase the levels of cyclic nucleotides in the brain, leading to enhanced neuronal function and improved cognitive performance. The compound has also been shown to modulate the levels of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and behavior.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has several advantages for lab experiments, including its high potency and selectivity for PDE10A, which allows for precise modulation of intracellular signaling pathways. The compound also has good pharmacokinetic properties, including good brain penetration and a long half-life, which make it suitable for in vivo studies. However, the synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry, and the compound is relatively expensive, which may limit its use in some research settings.

Orientations Futures

There are several future directions for the research of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Another area of interest is the investigation of the therapeutic potential of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide and its effects on intracellular signaling pathways in the brain. Finally, the development of more selective and potent inhibitors of PDE10A, based on the structure of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide, may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a novel chemical compound that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. The compound exerts its pharmacological effects by selectively inhibiting PDE10A, leading to enhanced intracellular signaling pathways and improved neuronal function. While the synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry, the compound has several advantages for lab experiments, including its high potency and selectivity for PDE10A. There are several future directions for the research of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide, including the development of more efficient synthesis methods, investigation of its therapeutic potential in other disorders, and the development of more selective and potent inhibitors of PDE10A.

Méthodes De Synthèse

The synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide involves a series of chemical reactions starting with the condensation of 2-aminobenzonitrile with 2-phenylacetyl chloride to form 2-(2-phenylacetyl)benzonitrile. The resulting compound is then subjected to a series of reactions involving reduction, cyclization, and amidation to yield N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide. The synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry and careful control of reaction conditions.

Propriétés

IUPAC Name

N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-24-14-13-17-20(16-9-5-6-10-18(16)22-21(17)24)23-19(25)12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDKMPGUPGKKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C3=CC=CC=C3N=C21)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.